2-(4-chlorophenyl)quinoline-4-carbonyl Chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

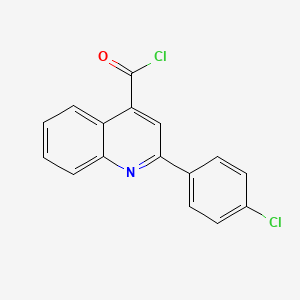

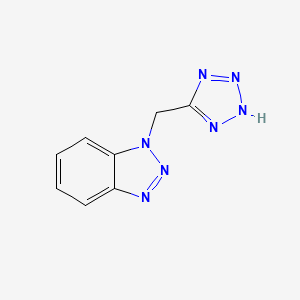

2-(4-chlorophenyl)quinoline-4-carbonyl Chloride is a chemical compound with the molecular formula C16H9Cl2NO and a molecular weight of 302.16 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of 2-(4-chlorophenyl)quinoline-4-carbonyl Chloride consists of 16 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each .Scientific Research Applications

Optical Properties of Quinoline Derivatives

A study by Zeyada et al. (2016) on the structural and optical properties of quinoline derivatives thin films, including 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile and 2-Amino-4-(2-chlorophenyl)-6-ethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, showed these compounds exhibit polycrystalline nature and significant optical properties useful in nanotechnology and materials science Zeyada, El-Nahass, & El-Shabaan, 2016.

Photovoltaic Applications

Research on the photovoltaic properties of quinoline derivatives by the same team revealed these compounds' potential in fabricating organic-inorganic photodiode devices. The study highlighted the improved diode parameters when chlorophenyl groups are used, indicating their utility in solar energy conversion Zeyada, El-Nahass, & El-Shabaan, 2016.

Molecular Structure and Spectroscopic Characterization

A detailed study by Wazzan, Al-Qurashi, & Faidallah (2016) on the molecular structure and spectroscopic characterization of 4-(4-chlorophenyl)quinoline derivatives used DFT calculations to analyze their properties. The research provides insights into the molecules' electronic structure and potential biological applications Wazzan, Al-Qurashi, & Faidallah, 2016.

Electrochemical Applications

Ureta-Zañartu et al. (2002) explored the electrooxidation of chlorophenols, including 2,4-dichlorophenol, at a glassy carbon electrode. Their findings on the oxidation mechanism and its correlation with electrochemical reactivity contribute to understanding the environmental degradation of chlorinated compounds Ureta-Zañartu, Bustos, Berríos, Diez, Mora, & Gutiérrez, 2002.

Catalytic Applications

Research on the catalytic decomposition of hydrogen peroxide and 4-chlorophenol in the presence of modified activated carbons by Huang, Lu, Chen, & Lee (2003) demonstrates the potential of activated carbons in environmental applications, such as wastewater treatment, by enhancing the degradation efficiency of chlorophenols Huang, Lu, Chen, & Lee, 2003.

Safety And Hazards

properties

IUPAC Name |

2-(4-chlorophenyl)quinoline-4-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO/c17-11-7-5-10(6-8-11)15-9-13(16(18)20)12-3-1-2-4-14(12)19-15/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPSCWVQUJAGRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)quinoline-4-carbonyl Chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-fluoroph enyl)pyrrolidin-2-one](/img/structure/B2834204.png)

![3-(Benzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2834205.png)

![4-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethyloxane-4-carboxylic acid](/img/structure/B2834209.png)

![N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2834214.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2834215.png)

![(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methanone](/img/structure/B2834219.png)

![(2E)-N-benzyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide](/img/structure/B2834221.png)

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-4-(thiophen-3-yl)benzamide](/img/structure/B2834222.png)